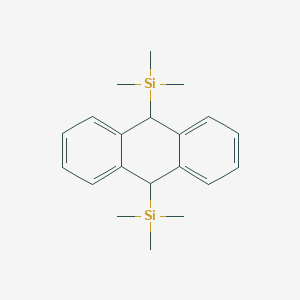
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilyl groups attached to the 9 and 10 positions of the anthracene molecule. It is a colorless solid and is used in various chemical applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through dissolving metal reduction using sodium in ethanol, an application of the Bouveault–Blanc reduction. Magnesium can also be used as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar reduction processes as those used in laboratory settings, with potential optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- can undergo oxidative aromatization to form the corresponding anthracene derivative.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Corresponding anthracene derivative.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is due to the presence of the trimethylsilyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: This compound is similar in structure but lacks the trimethylsilyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative has phenylethynyl groups instead of trimethylsilyl groups and exhibits different photophysical properties.
Uniqueness: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical reactivity and stability compared to other anthracene derivatives. This makes it particularly useful in specific hydrogenation and substitution reactions.
Eigenschaften
IUPAC Name |
trimethyl-(10-trimethylsilyl-9,10-dihydroanthracen-9-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQYSMHQLKKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














